Cas no 1369951-13-2 (2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene)

2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene 化学的及び物理的性質
名前と識別子
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- 2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene
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- インチ: 1S/C10H10BrCl/c11-9-6-8(3-4-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2
- InChIKey: MYLSFLXGRIUZOA-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)CC1CC1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 156
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 0
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021Q39-250mg |
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene |
1369951-13-2 | 95% | 250mg |
$629.00 | 2025-02-12 | |
Aaron | AR021Q39-500mg |
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene |
1369951-13-2 | 95% | 500mg |
$715.00 | 2025-02-12 |
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzeneに関する追加情報
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene: A Comprehensive Overview
2-Bromo-1-chloro-4-(cyclopropylmethyl)benzene is a complex organic compound with the CAS number 1369951-13-2. This compound is notable for its unique structure, which combines a bromine atom, a chlorine atom, and a cyclopropylmethyl group attached to a benzene ring. The presence of these substituents imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.
The synthesis of 2-bromo-1-chloro-4-(cyclopropylmethyl)benzene involves multi-step organic reactions, often utilizing directing groups and electrophilic substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. This compound has been explored as an intermediate in the preparation of advanced materials, including pharmaceuticals and agrochemicals.
One of the most significant areas of research involving 2-bromo-1-chloro-4-(cyclopropylmethyl)benzene is its application in drug discovery. The compound's ability to act as a precursor in the formation of bioactive molecules has been extensively studied. For instance, researchers have utilized this compound to develop novel anti-inflammatory agents with improved potency and reduced side effects. The cyclopropylmethyl group plays a crucial role in modulating the pharmacokinetic properties of the resulting drugs.
In the field of materials science, 2-bromo-1-chloro-4-(cyclopropylmethyl)benzene has been employed as a building block for constructing advanced polymers and nanomaterials. Its bromine and chlorine substituents facilitate cross-coupling reactions, enabling the creation of highly functionalized materials with tailored properties. Recent studies have demonstrated its potential in developing high-performance electronics and energy storage devices.
The chemical stability of 2-bromo-1-chloro-4-(cyclopropylmethyl)benzene under various conditions has also been a focal point of investigation. Researchers have found that the compound exhibits remarkable thermal stability, making it suitable for high-temperature applications. Additionally, its resistance to oxidative degradation has been leveraged in the development of long-lasting coatings and protective films.
From an environmental perspective, understanding the degradation pathways of 2-bromo-1-chloro-4-(cyclopropylmethyl)benzene is crucial for assessing its ecological impact. Recent studies have revealed that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding aligns with growing concerns over environmental sustainability and underscores the importance of eco-friendly chemical design.
In conclusion, 2-bromo-1-chloro-4-(cyclopropylmethyl)benzene is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science, positions it as a valuable tool for addressing contemporary challenges in chemistry and beyond.
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